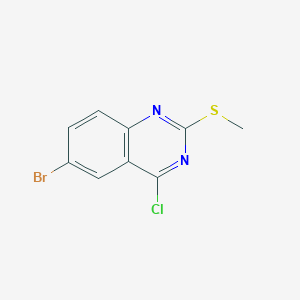

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline

Overview

Description

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is a heterocyclic compound with the molecular formula C9H6BrClN2S It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline typically involves the reaction of 6-bromo-4-chloroquinazoline with a methylsulfanyl reagent under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the halogen with the methylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at position 4 is highly reactive toward nucleophilic substitution due to its electron-withdrawing environment. Key reactions include:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | THF/DMF, NaH, rt | 4-Morpholino derivative | 43% | |

| Alkoxy substitution | NaH, DMF, reflux | 4-Alkoxyquinazoline derivatives | 35–79% |

For example, reaction with trans-4-morpholinocyclohexanol under basic conditions yields a morpholino-substituted quinazoline, a precursor for kinase inhibitors . Chlorine can also be replaced by iodide using NaI in acetonitrile .

Cross-Coupling at the 6-Bromo Position

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introduction:

These reactions are pivotal in generating analogs for kinase inhibition studies, such as EGFR-targeted compounds .

Modification of the 2-Methylsulfanyl Group

The methylsulfanyl group undergoes oxidation or displacement:

-

Oxidation to Sulfone :

Treatment with m-CPBA or H₂O₂/CH₃COOH converts the methylsulfanyl group to a sulfone, enhancing electrophilicity for further substitutions. -

Nucleophilic Displacement :

The methylsulfanyl group is displaced by amines or hydrazines under acidic or basic conditions to form thioether or hydrazine derivatives .

Functionalization of the Quinazoline Core

The quinazoline ring participates in condensation and cyclization reactions:

-

Schiff Base Formation : Reaction with aldehydes (e.g., 4-methoxybenzaldehyde) yields imine-linked derivatives .

-

Azetidinone Synthesis : Condensation with chloroacetyl chloride forms β-lactam-fused quinazolines, evaluated for antimicrobial activity .

Halogen Exchange Reactions

The bromine atom can be substituted via halogen exchange:

-

Iodination : Using NaI in acetonitrile replaces bromine with iodine, though this is less common than chlorine substitution .

Key Mechanistic Insights

-

Nucleophilic Aromatic Substitution : The 4-chloro group’s reactivity is enhanced by adjacent electron-withdrawing substituents, favoring SNAr mechanisms .

-

Oxidative Pathways : The methylsulfanyl group’s oxidation to sulfone follows a radical or electrophilic mechanism, depending on the oxidizing agent.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is in the field of medicinal chemistry , particularly in the development of novel pharmaceuticals. This compound serves as a scaffold for designing new drug candidates, especially those targeting specific biological pathways such as tyrosine kinases involved in cancer progression.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit potent anticancer properties, particularly as inhibitors of the epidermal growth factor receptor (EGFR). For example, compounds structurally related to this compound have demonstrated significant inhibitory activities against various cancer cell lines, with IC50 values often in the nanomolar range. These compounds can inhibit autophosphorylation of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A431 | 0.12 |

| Related derivative | MCF-7 | 0.19 |

| Standard drug (Erlotinib) | A431 | 0.03 |

Agrochemicals

In the agrochemical sector, this compound is utilized for synthesizing pesticides, herbicides, and fungicides . Its structural features allow for the design of active ingredients that effectively target specific pests or diseases in agricultural settings. The compound's ability to act as a building block for more complex agrochemical agents enhances its applicability in crop protection strategies .

Materials Science

The compound also finds applications in materials science . It can be incorporated into polymers or used as a precursor for surface modifications to develop materials with tailored properties, such as enhanced conductivity or optical characteristics. This versatility allows researchers to create functional materials suitable for various industrial applications .

Beyond its anticancer properties, this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have indicated that derivatives of quinazoline can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that suggest significant antimicrobial efficacy .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus ATCC 25923 | 0.98 |

| Related derivative | E. coli ATCC 25922 | 1.50 |

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of quinazoline derivatives, including those based on this compound:

- EGFR Inhibition : A study demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard EGFR inhibitors like gefitinib, indicating their potential as effective anticancer agents .

- Antimicrobial Properties : Research highlighted the antimicrobial activity of quinazoline derivatives against resistant bacterial strains, suggesting their utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

4-Chloroquinazoline: Lacks the bromine and methylsulfanyl groups, making it less versatile in chemical reactions.

6-Bromoquinazoline: Lacks the chlorine and methylsulfanyl groups, limiting its applications in medicinal chemistry.

2-Methylsulfanylquinazoline:

Uniqueness

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is unique due to the presence of both halogen atoms and the methylsulfanyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to act as a scaffold for the development of various therapeutic agents, especially those targeting cancer.

The compound features a bromine atom at the 6-position and a chlorine atom at the 4-position of the quinazoline ring, along with a methylsulfanyl group at the 2-position. These substituents are crucial for its biological activity, influencing both its pharmacokinetic properties and its interaction with biological targets.

Biological Activity Overview

Recent studies have explored the biological activities of quinazoline derivatives, including this compound. The following sections summarize key findings related to its anticancer properties, mechanisms of action, and molecular interactions.

Anticancer Activity

-

Cytotoxicity Studies :

- Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. Specifically, one study reported an IC50 of 5.9 µM for a related compound against A549 cells, highlighting the potential potency of this class of compounds .

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, several studies have indicated that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a critical step in many cancer signaling pathways .

- Cell Cycle Arrest :

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing efficacy:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as bromine and chlorine enhances the anticancer activity by improving binding affinity to target proteins like EGFR .

- Substituents : Variations in substituents at different positions on the quinazoline ring can significantly alter potency. For example, modifications at the 3 and 4 positions have been shown to yield higher inhibitory activity against cancer cell lines .

Case Studies

Several studies have specifically evaluated the biological activities of quinazoline derivatives:

Properties

IUPAC Name |

6-bromo-4-chloro-2-methylsulfanylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2S/c1-14-9-12-7-3-2-5(10)4-6(7)8(11)13-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOCVKFAENOWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728511 | |

| Record name | 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003043-76-2 | |

| Record name | 6-Bromo-4-chloro-2-(methylthio)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003043-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.